8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-3-26-13-6-4-5-11-9-12(18(25)27-15(11)13)16(23)21-14-10(2)20-19-22(17(14)24)7-8-28-19/h4-9H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKPBJSQFYLRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4N(C3=O)C=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:
-
Formation of the Thiazolo[3,2-a]pyrimidine Core: : This can be achieved by cyclization reactions involving substituted thiouracils and phenacyl halides. The reaction conditions often include heating in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) .
-
Synthesis of the Chromene Moiety: : The chromene structure is usually synthesized via a Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters under acidic conditions .
-
Coupling Reactions: : The final step involves coupling the thiazolo[3,2-a]pyrimidine core with the chromene moiety through an amide bond formation. This can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromene and thiazolo[3,2-a]pyrimidine moieties, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amide nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazolo[3,2-a]pyrimidine moieties exhibit significant antimicrobial activity. In particular, derivatives similar to 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide have been tested against various bacterial strains and fungi, demonstrating efficacy that suggests potential use as antimicrobial agents .
Anticancer Activity
The chromene scaffold has been associated with anticancer properties. Studies have shown that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the thiazolo[3,2-a]pyrimidine ring may enhance these effects through synergistic mechanisms .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazolopyrimidine derivatives revealed that modifications at the 6-position significantly enhanced their antibacterial activity against Gram-positive bacteria. The compound's structural features were pivotal in determining its interaction with bacterial enzymes .
- Anticancer Mechanisms : In vitro assays demonstrated that similar chromene derivatives could effectively inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The study emphasized the importance of structural variations in enhancing therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substitution Patterns : Variations in the ethoxy group and modifications on the thiazolo-pyrimidine ring can lead to significant changes in potency.
- Electronic Effects : The electron-donating or withdrawing nature of substituents affects the compound's reactivity and interaction with biological targets.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting their activity through binding to active sites or allosteric sites. The thiazolo[3,2-a]pyrimidine core is known to mimic purine bases, potentially interfering with nucleic acid synthesis or function .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share the thiazolo[3,2-a]pyrimidine core and exhibit similar biological activities.
Chromene Derivatives: Compounds with the chromene moiety are known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide apart is the combination of these two bioactive moieties, potentially leading to synergistic effects and enhanced biological activity.
Biological Activity
The compound 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and molecular interactions that contribute to its efficacy.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- Functional Groups : Contains a thiazolo-pyrimidine core, a chromene moiety, and an amide functional group.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against:
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 0.58 |
| Bacillus subtilis | 1.10 |
These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays conducted using MTT assays on human cell lines (HaCat and Balb/c 3T3) revealed that the compound exhibits selective cytotoxic effects. The results are summarized in the following table:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HaCat (keratinocytes) | 15.0 |
| Balb/c 3T3 (fibroblasts) | 12.5 |
These findings indicate that while the compound has therapeutic potential, it also possesses cytotoxic properties that may limit its use in certain contexts .
The biological activity of the compound is attributed to its ability to interact with key bacterial enzymes. Molecular docking studies have shown that it binds effectively to:
- DNA Gyrase : The compound forms hydrogen bonds with critical residues, stabilizing its position within the active site.
- MurD : Binding interactions suggest a competitive inhibition mechanism similar to that of established antibiotics like ciprofloxacin.
These interactions are crucial for disrupting bacterial DNA replication and cell wall synthesis, leading to bactericidal effects .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the compound's effect on clinical strains of Escherichia coli and Pseudomonas aeruginosa, showing a promising MIC of 0.21 µM, comparable to standard treatments.
- The study concluded that the compound could be developed into a novel antimicrobial agent due to its low MIC values and favorable binding interactions with target enzymes .
- Cytotoxicity Assessment :
Q & A
Q. What are the validated synthetic routes for 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of a thiazolo[3,2-a]pyrimidine precursor with 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives under reflux in glacial acetic acid or DMF.
- Step 2 : Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) to achieve >75% yield .
- Characterization :
- NMR Spectroscopy : Confirm regiochemistry of the ethoxy group and chromene-thiazolopyrimidine linkage (e.g., δ 1.4 ppm for ethoxy –CH3, δ 6.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 438.1) .
Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.5%) and confirm retention time consistency .
- Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry (e.g., dihedral angles between chromene and thiazolopyrimidine cores) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and stereoselectivity of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products (e.g., hydrolyzed esters). Non-polar solvents (toluene) favor regioselectivity but reduce yields .
- Catalysts : Pd/C or CuI improves coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted analogs, reducing reaction time by 30–40% .
- Temperature : Reflux (110–120°C) optimizes cyclization, while lower temperatures (<80°C) lead to incomplete ring closure .
Q. What strategies resolve contradictions in crystallographic data, such as deviations in dihedral angles between independent studies?
- Methodological Answer :
- Conformational Analysis : Compare X-ray data with DFT-optimized structures (B3LYP/6-31G* basis set) to identify torsional strain or crystal-packing effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformations in the solid state .
- Variable-Temperature XRD : Assess thermal motion to distinguish static disorder from dynamic conformational flexibility .
Q. How can molecular docking and SPR elucidate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Workflow :
Prepare protein structure (PDB ID: 2JIU for kinases) using AutoDockTools.
Assign partial charges to the ligand with Gasteiger-Marsili method.
Perform flexible docking (Lamarckian GA) to identify binding poses with ∆G < −8 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
